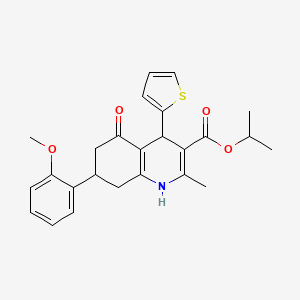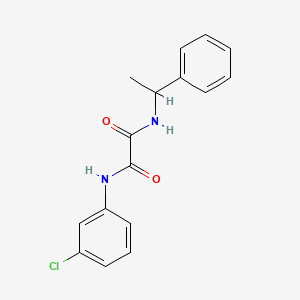
N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide, also known as CWE or Ethylphenidate, is a psychoactive drug belonging to the phenethylamine and piperidine classes. It is a stimulant that is used for research purposes and has been found to have similar effects to methylphenidate, a commonly prescribed medication for ADHD.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to methylphenidate, including increased dopamine and norepinephrine release. This compound has also been used to study its effects on cognitive function, such as attention, memory, and learning.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased stimulation of the central nervous system and can lead to improved cognitive function and increased alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and respiration rate. It also causes an increase in body temperature and can lead to sweating and dehydration. In addition, this compound can cause feelings of euphoria, increased sociability, and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide in lab experiments include its relatively simple synthesis method, its availability, and its similarity to methylphenidate. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and its lack of FDA approval for human use.
Direcciones Futuras
For research involving N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide include its potential for use in treating cognitive disorders, developing new compounds based on this compound, and understanding its long-term effects on health.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-6-3-2-4-7-12)18-15(20)16(21)19-14-9-5-8-13(17)10-14/h2-11H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXKRYRKPWRZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)
![2-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-6-methylpyridin-3-ol](/img/structure/B3983284.png)
![ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3983296.png)
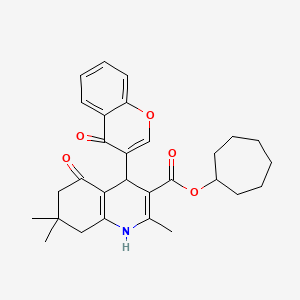
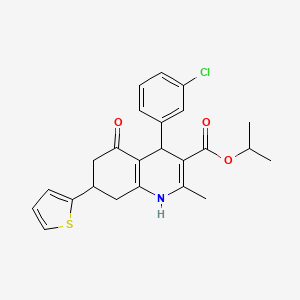

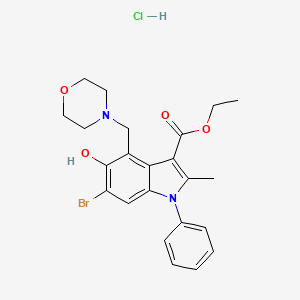
![3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B3983338.png)
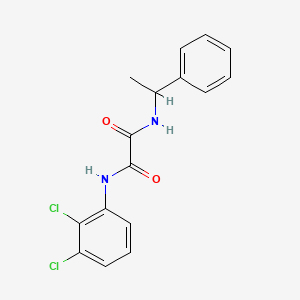
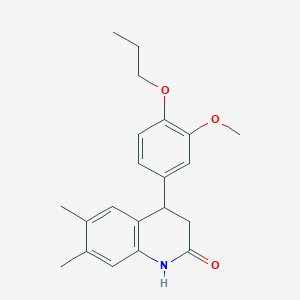


![4-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3983387.png)
